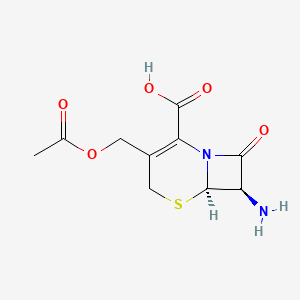

7-Aminocephalosporanic acid

Description

7-Aminocephalosporanic acid has been reported in Apis cerana with data available.

structure in Merck Index, 9th ed, #438

Properties

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHGZXNAXBPPDL-HZGVNTEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045342 | |

| Record name | 7-Aminocephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-68-6 | |

| Record name | 7-Aminocephalosporanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminocephalosporanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminocephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOCEPHALOSPORANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XI67897RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nucleus of an Antibiotic Revolution: A Technical Guide to the History and Discovery of 7-Aminocephalosporanic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminocephalosporanic acid (7-ACA) is the fundamental building block for the vast majority of semi-synthetic cephalosporin antibiotics, a class of β-lactam drugs that have been a cornerstone of antibacterial therapy for decades. This technical guide provides a comprehensive overview of the history and discovery of 7-ACA, from the initial serendipitous observation of its parent compound to the development of sophisticated industrial production methods. It details the key scientific milestones, the evolution of production from hazardous chemical processes to efficient enzymatic systems, and provides an outline of the experimental protocols that underpinned these advancements. This document is intended to serve as a thorough resource for researchers, scientists, and drug development professionals engaged in the study and application of β-lactam antibiotics.

The Genesis of Cephalosporins: A Sardinian Discovery

The story of 7-ACA begins not in a laboratory, but in the coastal waters of Sardinia, Italy. In 1945, Italian physician and scientist Giuseppe Brotzu made a keen observation while investigating a sewage outfall.[1] He noted that despite the presence of typhoid-causing bacteria in the sewage, the surrounding seawater seemed to possess a "self-purification" quality, and local swimmers were not contracting the disease.[1] Hypothesizing that this phenomenon was due to antibiotic-producing microorganisms, Brotzu isolated a fungus from the sewage which he identified as Cephalosporium acremonium (now known as Acremonium chrysogenum).[1][2]

Brotzu's crude filtrates from cultures of this fungus demonstrated significant antibacterial activity, notably against Staphylococcus aureus.[1] Lacking the resources for further investigation, he sent the culture to Sir Howard Florey at the University of Oxford in 1948, the institution renowned for its work on penicillin.[1][2]

The Oxford Era: Isolation of Cephalosporin C and the Dawn of a New Antibiotic Class

At Oxford's Sir William Dunn School of Pathology, a team including Sir Edward Abraham and Guy Newton began the arduous task of isolating and characterizing the active compounds from Brotzu's fungus.[1][3] By 1953, they had identified a pivotal substance they named cephalosporin C.[1] This compound, while possessing only modest antibacterial activity itself, was remarkably resistant to penicillinase, the enzyme that confers resistance to penicillin in many bacteria.[4]

The true breakthrough came in the early 1960s with the elucidation of the structure of cephalosporin C and the isolation of its core nucleus: this compound (7-ACA).[1] This discovery was analogous to the earlier isolation of 6-aminopenicillanic acid (6-APA) from penicillin and was a watershed moment. It revealed that the D-α-aminoadipic acid side chain of cephalosporin C could be cleaved to yield the 7-ACA nucleus.[5][6] This nucleus proved to be the key to unlocking the therapeutic potential of cephalosporins, providing a versatile scaffold upon which a multitude of different side chains could be chemically attached. This ability to create semi-synthetic derivatives allowed for the systematic modification of the antibiotic's properties, leading to compounds with improved potency, broader spectrum of activity, and enhanced pharmacokinetic profiles.[5]

Production of 7-ACA: An Evolution in Chemical and Biological Synthesis

The industrial-scale availability of 7-ACA was critical for the development of the cephalosporin market. Over the years, the methodology for its production has undergone a significant evolution, driven by the need for greater efficiency, cost-effectiveness, and environmental sustainability.

The Precursor: Fermentation of Acremonium chrysogenum

The journey to 7-ACA begins with the production of its precursor, cephalosporin C, through submerged fermentation of high-yielding strains of Acremonium chrysogenum. This aerobic fermentation process is a complex biotechnological undertaking requiring precise control of various parameters to maximize the yield of the secondary metabolite.

1. Inoculum Preparation:

-

A spore suspension of a high-yielding Acremonium chrysogenum strain is prepared from a 3-day old culture on slants by agitation in a sterile saline solution (0.9% NaCl).

-

The spore count is adjusted to approximately 10⁸ spores per milliliter.[7]

2. Seed Culture:

-

The spore suspension is used to inoculate a seed medium. A typical seed medium composition includes sucrose (30 g/L), potassium dihydrogen orthophosphate (1.5 g/L), magnesium sulfate (0.3 g/L), and a trace metal solution.[8]

-

The seed culture is incubated for 6-7 days at 28°C with agitation (e.g., 200 rpm on a rotary shaker).[8]

3. Production Fermentation:

-

The production fermenter, containing the sterilized production medium, is inoculated with the seed culture (e.g., 1-10% v/v).[7][9]

-

A representative production medium contains a carbon source (e.g., saccharose, glucose), a nitrogen source (e.g., ammonium sulfate), phosphate, and various mineral salts. Methionine is often added as a sulfur donor and to stimulate production.[8][9]

-

Fermentation is carried out in a batch or fed-batch mode for approximately 144 hours.[7][8]

-

Key Fermentation Parameters:

4. Downstream Processing:

-

After fermentation, the fungal biomass is removed by filtration.

-

Cephalosporin C is then purified from the fermentation broth, often using techniques such as ion-exchange chromatography or adsorption on nonionic resins.[10]

Chemical Hydrolysis: The "Chemical Cracking" Method

The first industrial methods for producing 7-ACA involved the chemical cleavage of the D-α-aminoadipoyl side chain from cephalosporin C. These processes, often referred to as "chemical cracking," are effective but are fraught with challenges, including the use of hazardous reagents, extreme temperatures, and the generation of significant chemical waste.[5][11]

Note: This is a generalized representation of the multi-step chemical process. Specific industrial protocols are proprietary and may vary.

1. Protection of Functional Groups:

-

The amino and carboxyl groups on the D-α-aminoadipoyl side chain of cephalosporin C are protected to prevent unwanted side reactions. This often involves reacting cephalosporin C with a silylating agent, such as dichlorodimethylsilane, in the presence of a base like dimethylaniline and triethylamine in a chlorinated solvent (e.g., methylene chloride).[12]

2. Imino Halide Formation:

-

The protected cephalosporin C is then reacted with a halogenating agent, such as phosphorus pentachloride, at very low temperatures (e.g., -60°C) to form an imino halide intermediate.[12]

3. Imino Ether Formation:

-

The imino halide is treated with an alcohol (e.g., methanol or n-butanol) to form an imino ether.[12]

4. Hydrolysis:

-

The imino ether is then hydrolyzed by the addition of water or an alcohol under acidic conditions. This step cleaves the side chain, and after workup and neutralization, this compound crystallizes from the solution.[12]

Enzymatic Hydrolysis: A Greener Approach

The significant drawbacks of the chemical methods spurred the development of more environmentally benign and economically competitive enzymatic processes. These biocatalytic methods operate under mild aqueous conditions and have largely replaced the older chemical routes in industrial production.[5][13]

The first generation of enzymatic production utilizes a two-enzyme system to convert cephalosporin C to 7-ACA.[5][14] This process is now an industrial standard.[5]

Step 1: Oxidative Deamination

-

Enzyme: D-amino acid oxidase (DAAO), often from the yeast Trigonopsis variabilis.[14][15]

-

Reaction: The DAAO catalyzes the oxidative deamination of the D-α-aminoadipoyl side chain of cephalosporin C to form an unstable intermediate, 7-β-(5-carboxy-5-oxopentanamido)cephalosporanic acid (keto-adipyl-7-ACA).[14]

-

Spontaneous Conversion: This intermediate, in the presence of hydrogen peroxide (a byproduct of the DAAO reaction), spontaneously cyclizes and is then hydrolyzed to glutaryl-7-ACA (GL-7-ACA).[14]

Step 2: Deacylation

-

Enzyme: Glutaryl-7-ACA acylase (GLA).[14]

-

Reaction: The GLA enzyme specifically hydrolyzes the glutaryl side chain from GL-7-ACA to yield the final product, 7-ACA.[14]

1. Enzyme Immobilization:

-

For industrial applications, both D-amino acid oxidase and glutaryl-7-ACA acylase are typically immobilized on solid supports to enhance stability and allow for repeated use.[14][16]

2. First Reactor (DAAO Reaction):

-

A solution of cephalosporin C is passed through a reactor containing immobilized D-amino acid oxidase.

-

Reaction Conditions:

-

The output from this reactor is a solution containing glutaryl-7-ACA.

3. Second Reactor (GLA Reaction):

-

The GL-7-ACA solution is then transferred to a second reactor containing immobilized glutaryl-7-ACA acylase.

-

Reaction Conditions:

4. Product Isolation:

-

7-ACA is recovered from the reaction mixture, typically by crystallization at its isoelectric point.

More recently, a "one-pot" or one-step enzymatic process has been developed to further simplify production and reduce costs.[13][17] This method utilizes a single enzyme capable of directly cleaving the D-α-aminoadipoyl side chain from cephalosporin C.

-

Enzyme: Cephalosporin C acylase (CCA). These enzymes have been identified in various microorganisms and have been significantly improved through protein engineering to enhance their activity and specificity for cephalosporin C.[6]

1. Enzyme Immobilization:

-

As with the two-step process, the cephalosporin C acylase is immobilized for industrial use.

2. Bioconversion Reactor:

-

A solution of cephalosporin C is brought into contact with the immobilized CCA in a single reactor.

-

Reaction Conditions:

3. Product Isolation:

-

7-ACA is isolated from the reaction mixture using methods similar to the two-step process.

Data Presentation and Process Comparison

The evolution from chemical to enzymatic production of 7-ACA has been marked by significant improvements in yield, efficiency, and environmental impact.

| Parameter | Chemical Hydrolysis | Two-Step Enzymatic | One-Step Enzymatic |

| Molar Yield | High | ~85%[14] | >90%[5] |

| Reaction Conditions | Harsh (e.g., -60°C), non-aqueous solvents[12] | Mild (20-25°C), aqueous solution[14] | Mild (e.g., 25°C), aqueous solution[18] |

| Reagents | Toxic and hazardous (e.g., chlorinated solvents, PCl₅)[12] | Enzymes, oxygen, buffer | Enzyme, buffer |

| Waste Generation | High (e.g., ~9 kg of waste per kg of 7-ACA)[11] | Significantly lower than chemical methods[19] | Lower than two-step process due to process simplification |

| Production Cost | High due to energy, reagents, and waste treatment | ~2-fold lower than chemical methods[19] | Potentially lower than two-step due to process simplification[6] |

| Product Purity | Lower, with more byproducts | High, with minimal byproducts[14] | High[17] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the key processes in the production of this compound.

Conclusion

The journey from a seaside observation in Sardinia to the large-scale industrial production of this compound is a testament to scientific curiosity, rigorous research, and continuous innovation. The discovery of the 7-ACA nucleus was a pivotal moment in medicinal chemistry, paving the way for the development of a multitude of life-saving cephalosporin antibiotics. The subsequent evolution of production methodologies, from hazardous chemical processes to sophisticated and environmentally friendly enzymatic routes, highlights the drive for efficiency and sustainability in the pharmaceutical industry. This technical guide has provided a comprehensive overview of this history, offering detailed insights into the experimental foundations that have made 7-ACA a cornerstone of modern antibiotic therapy. The ongoing refinement of these biocatalytic processes continues to be an active area of research, promising further improvements in the production of this vital pharmaceutical intermediate.

References

- 1. The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 2. opac.zbmed.de [opac.zbmed.de]

- 3. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 4. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US3573295A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 13. Progress in One-pot Bioconversion of Cephalosporin C to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two-step immobilized enzyme conversion of cephalosporin C to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. An Industrial View on Enzymes for the Cleavage of Cephalosporin C | CHIMIA [chimia.ch]

- 17. One-pot conversion of cephalosporin C by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 18. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Cornerstone of Cephalosporins: A Technical Guide to 7-Aminocephalosporanic Acid (7-ACA) for Antibiotic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 7-aminocephalosporanic acid (7-ACA), the fundamental nucleus for the vast majority of semi-synthetic cephalosporin antibiotics. This document provides a comprehensive overview of its biochemical properties, details established experimental protocols for its production and subsequent modification, and visualizes the key enzymatic pathways and workflows involved in the synthesis of these critical therapeutic agents.

Core Biochemical Properties of 7-ACA

This compound is the essential precursor for the synthesis of a multitude of cephalosporin antibiotics.[1] Its unique bicyclic structure, comprising a β-lactam ring fused to a dihydrothiazine ring, provides the scaffold for extensive chemical modifications, leading to a broad spectrum of antibacterial agents.[1] The reactivity of the 7-amino group and the 3-acetoxymethyl group are central to the generation of diverse cephalosporin derivatives with varied pharmacological profiles and antimicrobial activities.[2][3]

Quantitative data on the key biochemical and physical properties of 7-ACA are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂O₅S | [4][5][6] |

| Molecular Weight | 272.27 g/mol | [4][5][6] |

| Melting Point | >300 °C | [5] |

| Isoelectric Point (pI) | pH 3.5 | [7] |

| pKa (Acidity) | 2.59 | [5] |

| pKb (Basicity) | 11.41 | [5] |

| Appearance | White or almost white crystalline powder | [1] |

| Optical Activity | [α]¹⁹/D +90° (c=0.5 in KH₂PO₄/trace NaOH) | |

| Stability | Stable in the pH range of 5-8 | [7] |

Production of 7-ACA: From Fermentation to Core Nucleus

The industrial production of 7-ACA is primarily achieved through the deacylation of cephalosporin C, a natural antibiotic produced by the fungus Acremonium chrysogenum.[7][8] While chemical deacylation methods were historically prevalent, they involve harsh chemicals and generate significant environmental waste.[7][9] Consequently, enzymatic processes have become the preferred route, offering milder reaction conditions and greater sustainability.[8][9][10]

Enzymatic Conversion of Cephalosporin C to 7-ACA

Two main enzymatic strategies are employed for the industrial production of 7-ACA: a two-step process and a one-step process.

1. Two-Step Enzymatic Conversion:

This widely adopted method involves two sequential enzymatic reactions:

-

Step 1: Oxidation by D-amino acid oxidase (DAAO). D-amino acid oxidase, often from the yeast Trigonopsis variabilis, catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of cephalosporin C.[10][11] This reaction forms an unstable intermediate, α-ketoadipyl-7-ACA, which spontaneously reacts with hydrogen peroxide (a byproduct of the DAAO reaction) to yield glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[10]

-

Step 2: Hydrolysis by Glutaryl-7-ACA Acylase (GLA). The intermediate, GL-7-ACA, is then hydrolyzed by glutaryl-7-ACA acylase, a recombinant enzyme typically produced in Escherichia coli, to yield the final product, 7-ACA, and glutaric acid.[8][10]

This two-step enzymatic process can achieve a high molar yield of up to 85% under optimized, mild aqueous conditions (pH 8.0 and 20-25°C).[10]

References

- 1. This compound | 957-68-6 [chemicalbook.com]

- 2. kiche.or.kr [kiche.or.kr]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 957-68-6 | Data Sheet | BioChemPartner [biochempartner.com]

- 5. 7-ACA - Wikipedia [en.wikipedia.org]

- 6. This compound | C10H12N2O5S | CID 441328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 8. A Straightforward Approach to Synthesize this compound In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Two-step immobilized enzyme conversion of cephalosporin C to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103555807B - Method for preparing 7-ACA (aminocephalosporanic acid) and obtaining alpha-aminoadipic acid by one-step enzymatic reaction - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of Action of 7-Aminocephalosporanic Acid in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 7-aminocephalosporanic acid (7-ACA), the fundamental core of cephalosporin antibiotics. We will delve into its molecular interactions within bacteria, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound (7-ACA) itself has limited antibacterial activity. However, it serves as the crucial nucleus for the synthesis of a vast class of semi-synthetic cephalosporin antibiotics.[1][2][3][4] The antibacterial power of these derivatives stems from their ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and survival.[1][3][5]

The primary target of cephalosporin antibiotics is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[6][7] These enzymes are transpeptidases that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that gives the cell wall its strength and rigidity.[6][7]

The key to the inhibitory action of cephalosporins lies in the strained β-lactam ring, a four-membered cyclic amide, which is a core feature of the 7-ACA structure. This ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase. When a cephalosporin molecule enters the active site of a PBP, the serine residue in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring. This results in the formation of a stable, long-lived covalent acyl-enzyme intermediate.[8][9] This acylation process effectively inactivates the PBP, preventing it from carrying out its essential cross-linking function.[8][10]

The inhibition of multiple PBP types disrupts the normal synthesis and maintenance of the peptidoglycan layer. This leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterial cell. Consequently, the cell undergoes lysis and death.[7]

Diagram 1: Mechanism of action of 7-ACA derived cephalosporins.

Quantitative Analysis of Bacterial Inhibition

The effectiveness of cephalosporins is quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50) for specific PBPs.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Cephalosporins

This table summarizes the MIC values (in µg/mL) for several cephalosporins against common bacterial pathogens. A lower MIC value indicates greater potency.

| Antibiotic (Cephalosporin) | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |

| Cefazolin (1st Gen) | 0.25 - 1 | ≤0.12 - 2 | 1 - 8 | >64 |

| Cefuroxime (2nd Gen) | 0.5 - 2 | ≤0.06 - 1 | 2 - 16 | >64 |

| Ceftriaxone (3rd Gen) | 1 - 8 | ≤0.03 - 0.5 | ≤0.12 - 1 | 8 - 32 |

| Cefepime (4th Gen) | 0.5 - 4 | ≤0.06 - 1 | ≤0.12 - 4 | 2 - 16 |

| Ceftaroline (5th Gen) | ≤0.03 - 1 (incl. MRSA) | ≤0.008 - 0.25 | 0.25 - 4 | >64 |

Note: Data are compiled from various sources and represent typical ranges. Actual MICs can vary with specific strains and testing conditions.

Table 2: PBP Inhibition (IC50) by Cephalosporins in E. coli

This table shows the concentration of a cephalosporin (in µg/mL) required to inhibit 50% of the activity of specific Penicillin-Binding Proteins.

| Cephalosporin | PBP1a | PBP1b | PBP2 | PBP3 |

| Cephaloridine | 0.5 | 1.5 | >100 | 0.1 |

| Cefotaxime | 0.2 | 0.8 | 15 | 0.03 |

| Ceftazidime | 2.5 | 4 | 100 | 0.05 |

Note: IC50 values are indicative of the binding affinity of a drug for its target protein.[11]

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism in a liquid medium.[12][13][14][15]

Materials:

-

96-well microtiter plates

-

Standardized bacterial inoculum (~5x10^5 CFU/mL)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium[15]

-

Stock solution of the test cephalosporin

-

Incubator (37°C)

-

Microplate reader (optional, for quantitative analysis)

Methodology:

-

Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the cephalosporin stock solution across the wells of a microtiter plate using MHB. This creates a gradient of antibiotic concentrations. Leave a column of wells with only MHB as a positive control for growth and another with uninoculated MHB as a negative control.

-

Inoculation: Add a standardized bacterial suspension to each well (except the negative control) to achieve a final concentration of approximately 5x10^5 CFU/mL.[16]

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours under standard atmospheric conditions.[16]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the antibiotic in which no visible growth is observed.[12][13] This can also be determined by measuring the optical density (OD) with a microplate reader.[12]

Diagram 2: Experimental workflow for MIC determination.

Protocol 2: Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay measures the ability of a test compound (e.g., a cephalosporin) to compete with a fluorescently labeled β-lactam for binding to PBPs.[11][17]

Materials:

-

Bacterial culture in exponential growth phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test cephalosporin at various concentrations

-

Fluorescent β-lactam probe (e.g., Bocillin-FL)

-

SDS-PAGE equipment (gel, buffers, power supply)

-

Fluorescence gel imager

Methodology:

-

Cell Preparation: Harvest bacterial cells from an exponential phase culture by centrifugation. Wash the cell pellets with PBS.[17]

-

Competitive Inhibition: Resuspend the cells in PBS containing various concentrations of the test cephalosporin. Incubate at room temperature for 30 minutes to allow the unlabeled antibiotic to bind to its target PBPs.[17][18] A control sample with no test cephalosporin is included.

-

Fluorescent Labeling: Pellet the cells by centrifugation to remove the unbound test compound. Resuspend the cells in PBS containing a fixed concentration of a fluorescent β-lactam probe (e.g., 5 µg/mL Bocillin-FL). Incubate for 10-15 minutes at room temperature.[17][18] This allows the fluorescent probe to bind to any PBPs not already occupied by the test compound.

-

Cell Lysis and Protein Separation: Wash the cells to remove the unbound fluorescent probe. Lyse the cells (e.g., by sonication) and isolate the membrane protein fraction by ultracentrifugation.[17] Separate the proteins by SDS-PAGE.

-

Visualization and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence gel imager. The intensity of the fluorescent bands will be inversely proportional to the binding of the test cephalosporin. Densitometry is used to quantify the band intensities and calculate the IC50 value, which is the concentration of the test compound that reduces the fluorescent signal by 50%.

Diagram 3: Workflow for PBP competitive binding assay.

Interaction with β-Lactamases

A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP targets.[8][9] The development of new cephalosporin derivatives often focuses on increasing stability against β-lactamase hydrolysis. Additionally, 7-ACA derivatives can be co-administered with β-lactamase inhibitors, such as clavulanic acid or avibactam, to protect the antibiotic from degradation and restore its efficacy.[9][19][20]

Conclusion

This compound is the cornerstone of the cephalosporin class of antibiotics. Its derivatives exert their bactericidal effect by targeting and irreversibly inhibiting penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall. This leads to a compromised cell wall and subsequent cell lysis. Understanding this mechanism, along with the quantitative methods to assess efficacy and the challenges posed by resistance mechanisms like β-lactamases, is critical for the ongoing research and development of novel antibacterial agents.

References

- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Straightforward Approach to Synthesize this compound In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of the inhibition of class A β-lactamases and penicillin-binding proteins by 6-β-iodopenicillanate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Inhibition of cell wall synthesis and acylation of the penicillin binding proteins during prolonged exposure of growing Streptococcus pneumoniae to benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Methods | MI [microbiology.mlsascp.com]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]

- 20. [PDF] Clinical Role of β-Lactam/β-Lactamase Inhibitor Combinations | Semantic Scholar [semanticscholar.org]

The Nucleus of an Antibiotic Revolution: An In-Depth Technical Guide to the Early Structural Elucidation of 7-Aminocephalosporanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research that led to the determination of the chemical structure of 7-aminocephalosporanic acid (7-ACA), the fundamental core of the cephalosporin class of antibiotics. The elucidation of the 7-ACA structure was a pivotal moment in medicinal chemistry, paving the way for the development of a vast arsenal of life-saving semi-synthetic cephalosporins. This document delves into the key experimental methodologies, presents the critical quantitative data from the era, and visualizes the logical workflow that culminated in the definitive structural assignment.

Introduction: The Dawn of the Cephalosporins

Following the discovery of penicillin, the search for new antibacterial agents led to the isolation of Cephalosporin C from the fungus Cephalosporium acremonium in the 1940s. While Cephalosporin C itself possessed only modest antibacterial activity, its chemical nucleus, this compound (7-ACA), was identified as a versatile scaffold for the synthesis of more potent derivatives. The journey to uncover the intricate bicyclic structure of 7-ACA involved a combination of classical chemical degradation techniques, emerging spectroscopic methods, and the definitive power of X-ray crystallography.

The Precursor: Unraveling the Structure of Cephalosporin C

The structure of 7-ACA was determined through the initial, intensive investigation of its parent compound, Cephalosporin C. The pioneering work of E.P. Abraham and G.G.F. Newton, alongside the crystallographic studies of Dorothy Hodgkin, was instrumental in this endeavor.

Chemical Degradation Studies

The initial approach to deciphering the structure of Cephalosporin C relied on a series of carefully executed chemical degradation experiments. These studies, primarily conducted by Abraham and Newton, aimed to break down the molecule into smaller, identifiable fragments, which could then be pieced together to deduce the parent structure.

A fundamental experiment in the structural elucidation was the acid hydrolysis of Cephalosporin C, which cleaved the molecule into key components.

-

Procedure: A solution of Cephalosporin C sodium salt in N-hydrochloric acid was allowed to stand at 37°C for 24 hours. The resulting mixture was then neutralized with a slight excess of aniline and concentrated under reduced pressure. The products were separated by paper chromatography.

-

Key Reagents and Conditions:

-

Acid: N-hydrochloric acid

-

Temperature: 37°C

-

Time: 24 hours

-

Neutralization: Aniline

-

Separation: Paper chromatography

-

This and similar degradation experiments led to the identification of key structural fragments, including D-α-aminoadipic acid, an acetate group, and a novel sulfur-containing bicyclic system.

Spectroscopic Analysis

The advent of spectroscopic techniques provided invaluable, non-destructive methods for probing the molecular structure. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offered crucial insights into the functional groups and the arrangement of atoms within the cephalosporin framework.

The following tables summarize the key spectroscopic data obtained from early studies of cephalosporins, which were critical in confirming the presence of the β-lactam ring and other functional groups.

Table 1: Characteristic Infrared Absorption Maxima for the β-Lactam Ring in Cephalosporins

| Functional Group | Absorption Maximum (cm⁻¹) |

| β-Lactam Carbonyl | ~1770 |

Table 2: Early Proton NMR Chemical Shift Data for Key Protons in the Cephalosporin Core

| Proton(s) | Chemical Shift (δ, ppm) |

| H-6 | ~5.0 |

| H-7 | ~5.5 |

| CH₂ (acetoxymethyl) | ~4.7 |

| CH₃ (acetyl) | ~2.0 |

Note: The exact chemical shifts varied slightly depending on the specific derivative and solvent used in these early studies.

-

Infrared (IR) Spectroscopy: Samples were typically prepared as potassium bromide (KBr) discs or as mulls in paraffin oil. The spectra were recorded on early infrared spectrophotometers. The high stretching frequency of the β-lactam carbonyl was a key diagnostic feature distinguishing it from a less strained amide carbonyl.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Early proton NMR spectra were obtained on spectrometers operating at 40 or 60 MHz. Samples were dissolved in appropriate solvents, often deuterium oxide (D₂O) for water-soluble derivatives. The chemical shifts and coupling constants of the protons on the β-lactam and dihydrothiazine rings provided crucial information about their relative stereochemistry.

The Definitive Proof: X-ray Crystallography

The unambiguous determination of the three-dimensional structure of Cephalosporin C, and by extension the core structure of 7-ACA, was achieved through single-crystal X-ray diffraction analysis by Dorothy Hodgkin and E. N. Maslen in 1961. This monumental work provided the definitive proof of the fused β-lactam-dihydrothiazine ring system.

-

Crystallization: Crystals of a sodium salt of Cephalosporin C were grown from an aqueous solution.

-

Data Collection: X-ray diffraction data were collected using copper Kα radiation. A series of oscillation and Weissenberg photographs were taken to record the diffraction patterns from different crystal orientations.

-

Structure Solution: The positions of the heavier atoms (sulfur and sodium) were determined from Patterson syntheses. These positions were then used to calculate the phases of the structure factors, allowing for the computation of an electron density map. The positions of the lighter atoms (carbon, nitrogen, and oxygen) were then identified from the electron density map.

-

Refinement: The atomic coordinates were refined through successive cycles of structure factor calculations and Fourier syntheses.

The Genesis of a Scaffold: Hydrolysis of Cephalosporin C to 7-ACA

With the structure of Cephalosporin C established, the next critical step was the development of a method to cleave the D-α-aminoadipic acid side chain, yielding the this compound nucleus. This process was essential for the creation of semi-synthetic cephalosporins with improved antibacterial properties. Early work by Morin and colleagues in 1962 demonstrated a chemical method for this transformation.

Experimental Protocol: Chemical Hydrolysis of Cephalosporin C to 7-ACA

-

Procedure: Cephalosporin C was treated with nitrosyl chloride in an inert solvent, which converted the amino group of the side chain into a diazonium salt. This intermediate was then hydrolyzed to yield 7-ACA.

-

Key Reagents and Conditions:

-

Reagent: Nitrosyl chloride (NOCl)

-

Solvent: Anhydrous formic acid or other inert organic solvents

-

Temperature: Low temperatures (e.g., -20°C) were typically used to control the reaction.

-

Hydrolysis: The intermediate was treated with water to afford 7-ACA.

-

Visualizing the Path to Discovery

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the structural elucidation of this compound.

Figure 1: An overview of the experimental workflow for the structural elucidation of Cephalosporin C and the subsequent synthesis of 7-ACA.

Figure 2: A diagram illustrating the logical progression and interplay of different experimental approaches in determining the structure of 7-ACA.

Conclusion

The elucidation of the structure of this compound was a landmark achievement in the history of antibiotics. It was a testament to the power of a multidisciplinary approach, combining meticulous chemical degradation, insightful spectroscopic analysis, and the ultimate resolving power of X-ray crystallography. The foundational research detailed in this guide not only unveiled a novel chemical scaffold but also opened the door to decades of innovation in the development of cephalosporin antibiotics, which continue to be indispensable in the fight against bacterial infections. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the field, offering a glimpse into the ingenuity and rigor of the scientists who laid the groundwork for this critical class of therapeutic agents.

exploring the chemical structure of the cephem nucleus in 7-ACA

An In-Depth Technical Guide to the Chemical Structure of the 7-ACA Cephem Nucleus

Introduction

7-aminocephalosporanic acid (7-ACA) serves as the foundational nucleus for the vast majority of semi-synthetic cephalosporin antibiotics.[1][2] Its unique bicyclic structure, known as the cephem nucleus, is the key to the antibacterial activity of this class of drugs. Modifications to the functional groups attached to this core allow for the development of cephalosporins with varied antibacterial spectra, pharmacokinetic properties, and stability against β-lactamases.[2][3]

This technical guide provides a detailed exploration of the chemical structure of the 7-ACA cephem nucleus, intended for researchers, scientists, and professionals in the field of drug development. It covers the core structure, key functional groups, physicochemical data, and relevant experimental protocols for its synthesis and analysis.

The Core Chemical Structure: The Cephem Nucleus

The defining feature of 7-ACA is its bicyclic cephem nucleus, which consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[2] The systematic IUPAC name for 7-ACA is (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4][5] This nomenclature precisely defines the stereochemistry and substituent positions critical to its function. The specific (6R,7R) stereoconfiguration is essential for its biological activity.[5]

Caption: Chemical structure of the 7-ACA cephem nucleus with atom numbering.

Key Functional Groups and Their Significance

The biological activity and pharmacokinetic profile of cephalosporins are determined by the functional groups attached to the cephem nucleus.

-

β-Lactam Ring : This strained four-membered ring is the pharmacophore of all β-lactam antibiotics. Its susceptibility to nucleophilic attack allows it to acylate and inactivate bacterial penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis.[2]

-

C7-Amino Group : This is the primary site for chemical modification. Acylation of the amino group with various side chains produces the wide array of semi-synthetic cephalosporins, each with a distinct spectrum of antibacterial activity.[2][6]

-

C3-Acetoxymethyl Group : Modifications at this position influence the drug's metabolic stability and pharmacokinetic properties.[2] The acetoxy group can be displaced by other nucleophiles to create derivatives with altered characteristics.

-

C2-Carboxylic Acid Group : This acidic group is crucial for binding to the active site of PBPs and contributes to the overall solubility and transport of the molecule.

Physicochemical and Spectroscopic Data

The precise characterization of 7-ACA is essential for quality control in pharmaceutical manufacturing. The following tables summarize its key properties.

Table 1: General Physicochemical Properties of 7-ACA

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₅S | [1][4] |

| Molar Mass | 272.28 g/mol | [4] |

| Appearance | Off-white to beige crystalline powder | [2][7] |

| Melting Point | >300 °C | [2] |

| pKa | 2.59 | [1] |

| Isoelectric Point (pI) | 3.5 | [3][4] |

| Percent Composition | C 44.11%, H 4.44%, N 10.29%, O 29.38%, S 11.78% |[4] |

Table 2: Spectroscopic Data Summary for 7-ACA

| Technique | Description of Key Signals | Reference(s) |

|---|---|---|

| ¹H NMR | Characteristic peaks corresponding to the protons on the β-lactam and dihydrothiazine rings, as well as the acetoxymethyl group, are observable. Spectra are typically measured in D₂O. | [8][9] |

| ¹³C NMR | Signals corresponding to the carbonyl carbons of the β-lactam and carboxylic acid, as well as the carbons of the bicyclic core, can be identified. | [5] |

| IR Spectroscopy | Shows characteristic absorption bands for the β-lactam carbonyl (~1750 cm⁻¹), carboxylic acid carbonyl (~1720 cm⁻¹), and N-H bonds of the amino group. | [10] |

| Mass Spectrometry | The protonated molecule [M+H]⁺ is observed at m/z 273.05. | [5] |

| Near-Infrared (NIR) | Used in multivariate analysis for the quality control of production lots, assessing chemical purity and stability. |[11] |

Experimental Protocols for Synthesis and Analysis

Synthesis of 7-ACA from Cephalosporin C

The industrial production of 7-ACA is primarily achieved through the enzymatic hydrolysis of Cephalosporin C (CPC), a fermentation product.[3] This chemoenzymatic process is favored over purely chemical methods due to its milder conditions and reduced environmental impact.[3][12]

References

- 1. 7-ACA - Wikipedia [en.wikipedia.org]

- 2. This compound | 957-68-6 [chemicalbook.com]

- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 4. This compound [drugfuture.com]

- 5. This compound | C10H12N2O5S | CID 441328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(957-68-6) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Multivariate analysis and classification of the chemical quality of this compound using near-infrared reflectance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Straightforward Approach to Synthesize this compound In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Initial Isolation and Characterization of 7-Aminocephalosporanic Acid (7-ACA)

Introduction

7-Aminocephalosporanic acid (7-ACA) is the fundamental chemical nucleus for the vast majority of semi-synthetic cephalosporin antibiotics.[1][2][3] These antibiotics form a cornerstone of modern medicine in treating a wide range of bacterial infections. The parent compound, Cephalosporin C (CPC), first isolated from the fungus Acremonium chrysogenum (formerly Cephalosporium acremonium), exhibits weak antibiotic activity.[3][4] The crucial step in unlocking its potential is the removal of its D-α-aminoadipic acid side chain to yield the versatile 7-ACA intermediate.[3] This allows for the subsequent attachment of various side chains to produce cephalosporins with enhanced potency, broader spectrums of activity, and improved pharmacokinetic properties.[2]

The industrial production of 7-ACA is primarily achieved through two distinct pathways starting from fermented CPC: chemical hydrolysis and enzymatic hydrolysis.[1][2][5] While chemical methods were developed first, enzymatic processes have become increasingly prevalent due to their environmental and efficiency advantages.[4][5] This guide provides an in-depth exploration of the methodologies for isolating, purifying, and characterizing this vital pharmaceutical building block.

Isolation of 7-ACA from Cephalosporin C

The core of 7-ACA production lies in the selective cleavage of the amide bond linking the D-α-aminoadipoyl side chain to the 7-amino position of the cephalosporin nucleus.

Chemical Hydrolysis

The initial industrial methods for 7-ACA production relied exclusively on chemical cleavage. These multi-step processes are effective but are hampered by the need for harsh reaction conditions and hazardous reagents.[4][6]

A common chemical pathway involves the following key steps:

-

Protection: The two carboxyl groups on the Cephalosporin C molecule are protected, often by silylation.[7]

-

Imino Halide Formation: The protected CPC is reacted with a halogenating agent, such as phosphorus pentachloride (PCl₅), at very low temperatures to form an imino chloride.[7]

-

Imino Ether Formation: The resulting imino chloride is then treated with an alcohol (e.g., methanol or ethanol) to yield a more stable imino ether intermediate.[7]

-

Hydrolysis: The imino ether is subsequently hydrolyzed with water under acidic conditions to cleave the side chain, yielding 7-ACA hydrochloride.[7][8]

-

Neutralization: The 7-ACA is then precipitated by adjusting the pH.

The primary disadvantages of this route include severe environmental impact from toxic waste, the requirement for cryogenic temperatures, and often unsatisfactory yields.[4][6]

Enzymatic Hydrolysis

Enzymatic hydrolysis represents a more sustainable and efficient "green" alternative to chemical methods.[5] These processes utilize specific enzymes to catalyze the side-chain cleavage under mild aqueous conditions, leading to higher yields and purity with significantly less environmental impact.[9]

Two-Step Enzymatic Process This is the most established and widely used industrial enzymatic method.[2][5] It involves the sequential action of two distinct enzymes:

-

Oxidation: D-amino acid oxidase (DAAO), often sourced from yeasts like Rhodotorula gracilis, oxidatively deaminates the D-α-aminoadipoyl side chain of CPC.[2][5][10] This reaction consumes oxygen and produces glutaryl-7-ACA (GL-7-ACA) and hydrogen peroxide (H₂O₂) as a byproduct.[2]

-

Hydrolysis: Glutaryl-7-ACA acylase (GA), typically derived from bacteria like Pseudomonas species, specifically hydrolyzes the glutaryl side chain from the GL-7-ACA intermediate to yield the final 7-ACA product and glutaric acid.[2][5][6]

A key challenge in this process is the accumulation of hydrogen peroxide, which can oxidatively damage and inactivate both the DAAO and GA enzymes.[2] This is often managed by the concurrent addition of catalase to decompose the H₂O₂.

One-Step Enzymatic Process A more recent innovation is the direct conversion of CPC to 7-ACA using a single enzyme, a Cephalosporin C Acylase (CCA).[4][5] This approach simplifies the process, reducing reactor time and cost.[5]

CCAs were initially discovered in various bacteria, but naturally occurring variants often exhibit low catalytic efficiency.[5] Consequently, extensive protein engineering and site-directed mutagenesis have been employed to develop mutant acylases with significantly improved activity and substrate specificity for industrial application.[4][6]

Purification of this compound

Following the cleavage reaction, 7-ACA must be isolated from a complex mixture containing unreacted CPC, enzymes, salts, and byproducts such as α-aminoadipic acid or glutaric acid.[2]

Isoelectric Point Precipitation The most common purification strategy leverages the amphoteric nature of the 7-ACA molecule.[2] 7-ACA has two pKa values and a specific pH at which its net charge is zero—its isoelectric point (pI). By adjusting the pH of the reaction solution to the pI of 7-ACA (typically in the range of 3.5 to 4.4), its solubility is minimized, causing it to precipitate out of the solution.[2][11] The resulting crystalline 7-ACA can then be collected by filtration, washed, and dried.

Chromatographic and Adsorption Methods For higher purity, additional steps may be employed:

-

Ion-Exchange Chromatography: Strongly basic anion-exchange resins can be used to effectively separate 7-ACA from acidic impurities like α-aminoadipic acid.[12] The components are adsorbed onto the resin and then selectively eluted.

-

Adsorption: Impurities, particularly colored compounds, can be removed by treating the solution with an adsorbent material like activated carbon.[11]

Characterization of 7-ACA

Once isolated and purified, the identity and purity of the 7-ACA product are confirmed through a combination of physical, chemical, and spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): This is the definitive analytical technique for both quantifying 7-ACA and assessing its purity. Using a reversed-phase column, HPLC can effectively separate 7-ACA from its precursor (CPC), intermediates, and any degradation products.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed structural fingerprint of the molecule, confirming the presence of the β-lactam and dihydrothiazine rings and the absence of the α-aminoadipoyl side chain.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, which is a fundamental characteristic.[1]

-

-

Physical Properties: The melting point and solubility characteristics of the isolated product are compared against established reference standards for 7-ACA.[1][13]

Data Presentation

Table 1: Comparison of Industrial Methods for 7-ACA Production

| Feature | Chemical Hydrolysis | Two-Step Enzymatic Hydrolysis | One-Step Enzymatic Hydrolysis |

| Key Reagents | PCl₅, silylating agents, alcohols | D-Amino Acid Oxidase (DAAO), Glutaryl Acylase (GA) | Cephalosporin C Acylase (CCA) |

| Reaction Conditions | Cryogenic temperatures (-60°C), organic solvents | Mild (20-30°C), aqueous buffer (pH 7-8) | Mild (25-35°C), aqueous buffer (pH 7-9) |

| Byproducts | Toxic chemical waste | Hydrogen peroxide, glutaric acid | α-aminoadipic acid |

| Advantages | Established, well-understood process | High specificity, high yield, environmentally friendly | Simplified process, lower cost, high yield |

| Disadvantages | Environmentally hazardous, low yields, harsh conditions | Enzyme inactivation by H₂O₂, two-step process | Requires highly engineered enzymes |

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1] |

| Chemical Formula | C₁₀H₁₂N₂O₅S[1] |

| Molar Mass | 272.27 g·mol⁻¹[1] |

| Melting Point | ~300 °C (decomposes)[1] |

| Acidity (pKa) | pKa1 ≈ 2.0-2.6; pKa2 ≈ 4.4[1][2] |

| Isoelectric Point (pI) | ~3.5[2] |

Table 3: Example Kinetic Properties of a Cephalosporin C Acylase Variant (VAC) [2]

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

| Cephalosporin C (CPC) | 10.5 ± 0.9 | 1.1 ± 0.0 | 0.10 |

| Glutaryl-7-ACA (GL-7-ACA) | 1.5 ± 0.1 | 19.3 ± 0.4 | 12.87 |

| Note: Data adapted from a study on engineered VAC acylase variants. Kinetic parameters can vary significantly between different enzymes. |

Experimental Protocols

Protocol 1: Two-Step Enzymatic Hydrolysis of Cephalosporin C

-

Substrate Preparation: Prepare a solution of Cephalosporin C (e.g., 50 g/L) in a phosphate buffer (0.1 M, pH 7.5). Warm the solution to 25°C.

-

Enzyme Addition: Add immobilized D-amino acid oxidase (DAAO) and catalase to the CPC solution.

-

First Reaction (Oxidation): Stir the mixture at 25°C while sparging with air or pure oxygen to provide the necessary co-substrate for the DAAO reaction. Monitor the conversion of CPC to GL-7-ACA using HPLC. The reaction is typically complete within 2-4 hours.

-

Enzyme Separation: Remove the immobilized DAAO/catalase enzymes by filtration.

-

Second Reaction (Hydrolysis): Add immobilized Glutaryl-7-ACA acylase (GA) to the filtrate containing GL-7-ACA.

-

pH Control: Maintain the pH of the reaction at 8.0 by the controlled addition of an alkali solution (e.g., 2M NaOH), as the reaction produces an acid.

-

Incubation: Continue stirring at 25°C and monitor the formation of 7-ACA by HPLC until the reaction reaches completion (typically 3-5 hours).

-

Final Enzyme Removal: Separate the immobilized GA by filtration. The resulting filtrate is the crude 7-ACA solution ready for purification.

Protocol 2: Purification of 7-ACA by Isoelectric Point Precipitation

-

Initial Treatment: Take the crude 7-ACA filtrate from the enzymatic hydrolysis step and cool it to approximately 10-15°C.

-

Decolorization (Optional): Add a small amount of activated carbon (e.g., 0.5% w/v) to the solution and stir for 30 minutes to remove colored impurities. Filter to remove the carbon.

-

pH Adjustment: Slowly add a dilute acid (e.g., 2M HCl) to the chilled, stirred filtrate. Continuously monitor the pH.

-

Precipitation: Continue adding acid until the pH reaches the isoelectric point of 7-ACA (~3.5). A white precipitate of 7-ACA will form.

-

Crystallization: Allow the slurry to stir slowly in the cold (4-10°C) for 1-2 hours to ensure complete crystallization.

-

Collection: Collect the crystalline 7-ACA product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold water and then with a cold organic solvent like methanol or ethanol to remove residual impurities and water.

-

Drying: Dry the purified 7-ACA crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 3: Purity Assessment of 7-ACA using HPLC

-

Standard & Sample Preparation: Prepare a standard solution of known concentration using a 7-ACA reference standard. Dissolve the dried, purified 7-ACA sample in the mobile phase to a similar concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., a mixture of phosphate buffer pH 6.5 and acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard and sample solutions. Identify the 7-ACA peak based on the retention time of the standard.

-

Calculation: Determine the purity of the sample by calculating the area percentage of the 7-ACA peak relative to the total area of all peaks in the chromatogram. Quantify the concentration by comparing the peak area of the sample to that of the known standard.

Visualizations

Caption: Chemical hydrolysis pathway for 7-ACA production.

Caption: Workflow for two-step enzymatic 7-ACA synthesis.

Caption: Direct one-step enzymatic conversion to 7-ACA.

Caption: Purification of 7-ACA via isoelectric point precipitation.

References

- 1. 7-ACA - Wikipedia [en.wikipedia.org]

- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. A Straightforward Approach to Synthesize this compound In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. US3573295A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. AT404833B - Process for the isolation of this compound (7-aca) - Google Patents [patents.google.com]

- 9. Identification and Characterization of a New this compound Deacetylase from Thermophilic Bacterium Alicyclobacillus tengchongensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN1085904A - The process for purification of 7-amino-cephalosporanic acid - Google Patents [patents.google.com]

- 12. WO1994012504A1 - Method of purifying this compound - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Stability of 7-Aminocephalosporanic Acid (7-ACA) in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of 7-aminocephalosporanic acid (7-ACA), a critical nucleus for the synthesis of semi-synthetic cephalosporin antibiotics.[1] Understanding the factors that influence its stability—primarily solvent composition, pH, and temperature—is paramount for optimizing its production, purification, and formulation processes.

Physicochemical Properties and pH-Dependent Forms of 7-ACA

7-ACA is an amphoteric molecule, meaning it can act as both an acid and a base. This characteristic governs its solubility and stability in aqueous solutions, where it exists in different ionic forms depending on the pH.[2] The ionization states are dictated by its two pKa values. At a pH below its first pKa, the molecule is predominantly cationic. Between the two pKa values, it exists as a zwitterion, and at a pH above the second pKa, the anionic form prevails. This behavior is crucial for processes like crystallization, which is often operated at the isoelectric point where 7-ACA has the lowest solubility.[2]

Stability in Aqueous Systems

The stability of 7-ACA in water is highly dependent on both pH and temperature. These factors dictate the rate and pathways of its degradation.

The optimal stability for 7-ACA in aqueous solutions is found within a pH range of 5 to 8.[3] Outside of this range, particularly in alkaline conditions (pH > 6), degradation accelerates.[3][4] The primary degradation pathways involve the hydrolysis of two key structural features: the β-lactam ring and the ester linkage at the C-3 position, which leads to the formation of desacetyl-7-ACA.[4][5] These degradation processes have been shown to follow first-order kinetics.[4]

Higher temperatures significantly increase the rate of 7-ACA degradation. This is a critical consideration in enzymatic production processes, where optimal enzyme activity may occur at temperatures that compromise the stability of the 7-ACA product.[6] Studies have demonstrated that net 7-ACA production can decrease at temperatures as low as 22°C over extended periods, whereas lower temperatures (e.g., 4°C to 12°C) favor stability and higher net yields, despite potentially slower reaction rates.[6]

Table 1: Summary of 7-ACA Stability in Aqueous Solutions

| Factor | Condition | Observation | Kinetic Model | Reference(s) |

|---|---|---|---|---|

| pH | > 6.0 | Increased hydrolysis of β-lactam and ester links. | 1st Order | [4] |

| pH | 5.0 - 8.0 | Range of optimal stability. | - | [3] |

| Temperature | 22°C (at pH 9.0-9.5) | Net production decreases after ~20 hours due to instability. | - | [6] |

| Temperature | 8°C - 12°C (at pH 9.5) | Favorable for net production and stability over extended incubation. | - |[6] |

Stability and Solubility in Organic and Mixed-Solvent Systems

Organic solvents are primarily used in the downstream processing of 7-ACA, either as anti-solvents for crystallization or as part of a system for reactive extraction.

Aqueous acetone mixtures are commonly employed to induce the crystallization of 7-ACA.[2] The addition of acetone, a water-miscible organic solvent, acts as an anti-solvent, sharply decreasing the solubility of 7-ACA.[2][7] This allows for a higher yield of the crystalline product. The solubility of 7-ACA in these mixtures is also temperature-dependent, increasing slowly with a rise in temperature.[2][7]

Table 2: Solubility of 7-ACA in Acetone-Water Mixtures at the Isoelectric Point

| Acetone Conc. (v/v %) | Temperature (K) | Solubility (Mole Fraction, x 10³) | Reference |

|---|---|---|---|

| 0 (Pure Water) | 274.45 | 1.130 | [2] |

| 0 (Pure Water) | 301.15 | 1.638 | [2] |

| 30.00 | 274.45 | 0.283 | [2] |

| 30.00 | 301.15 | 0.449 | [2] |

| 45.00 | 274.45 | 0.121 | [2] |

| 45.00 | 301.15 | 0.197 | [2] |

| 60.00 | 274.45 | 0.045 | [2] |

| 60.00 | 301.15 | 0.081 |[2] |

Reactive extraction is a purification technique used to separate 7-ACA from fermentation broths or reaction mixtures. This process involves an organic solvent (diluent) containing an extractant that chemically interacts with 7-ACA to facilitate its transfer into the organic phase. Conventional solvents like dichloromethane have been used, but there is a growing interest in more environmentally friendly "green solvents."[8][9] Natural oils, such as grapeseed oil, have shown promise as sustainable diluents.[8][9]

Table 3: Performance of Solvents in Reactive Extraction of 7-ACA

| Solvent System | Extractant | Aqueous pH | Max. Extraction Efficiency (%) | Reference |

|---|---|---|---|---|

| Grapeseed Oil | Tri-n-octylamine (TOA) | 4.5 | 63.4 | [8][9] |

| Dichloromethane | Tri-n-octylamine (TOA) | 4.5 | ~80 |[8] |

Experimental Protocols for Stability Assessment

Accurate assessment of 7-ACA stability and solubility requires robust analytical methods.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent 7-ACA molecule while simultaneously separating it from any impurities and degradation products.

-

Apparatus: A standard HPLC system equipped with a UV detector.

-

Reagents:

-

Mobile Phase A: Phosphate buffer (e.g., prepared with K₂HPO₄ and KH₂PO₄), pH adjusted to 6.0.[10]

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of buffer and acetonitrile.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Accurately weigh and dissolve the 7-ACA sample in the diluent to a known concentration.

-

For stability studies, incubate the solution under desired conditions (e.g., specific pH, temperature).

-

At specified time points, withdraw an aliquot, dilute as necessary, and filter through a 0.45 µm filter before injection.

-

-

Analysis: The peak area of 7-ACA is monitored over time. The appearance and growth of new peaks indicate degradation, which can be quantified relative to the initial 7-ACA concentration.

This technique, also known as the light extinction method, provides accurate solubility data, which is especially useful for crystallization process design.[2][12]

-

Principle: A laser beam is passed through a solution containing excess solid solute. As the solution is heated, the solid dissolves. The point of complete dissolution is marked by a sudden and sharp increase in light transmission, which is recorded by a photoelectric transformer. Conversely, by cooling a saturated solution, the onset of crystallization can be detected by a sharp drop in light transmission.[2]

-

Procedure:

-

A known mass of solvent is placed in a jacketed glass vessel maintained at a constant temperature.

-

A small, known amount of 7-ACA is added to the solvent.

-

The solution is stirred to allow it to reach equilibrium.

-

The light intensity transmitted through the solution is monitored.

-

The temperature is slowly increased until the solid solute completely dissolves, and the equilibrium temperature is recorded.

-

The process is repeated with increasing amounts of solute to determine solubility across a range of temperatures.[2][12][13]

-

References

- 1. 7-ACA - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 4. [Kinetics of this compound in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aqueous acetylation of desacetyl glutaryl this compound (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Straightforward Approach to Synthesize this compound In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Natural Oils as Green Solvents for Reactive Extraction of this compound: A Sustainable Approach to Bioproduct Recovery in Environmental Biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug’s Solubility [ps.tbzmed.ac.ir]

Methodological & Application

Enzymatic Synthesis of 7-Aminocephalosporanic Acid (7-ACA) from Cephalosporin C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of 7-aminocephalosporanic acid (7-ACA), a crucial intermediate in the production of semi-synthetic cephalosporin antibiotics. The enzymatic conversion of cephalosporin C (CPC) to 7-ACA offers a more environmentally friendly and economically viable alternative to traditional chemical methods.[1][2][3] This guide covers the primary enzymatic routes, including both one-step and two-step processes, enzyme immobilization techniques, and purification strategies.

Introduction

This compound (7-ACA) is the core nucleus for the synthesis of a wide range of cephalosporin antibiotics.[2] Traditionally, 7-ACA was produced by chemical deacylation of cephalosporin C (CPC), a process that involves harsh reaction conditions and generates significant hazardous waste.[1][4] Enzymatic synthesis has emerged as a superior alternative, offering milder reaction conditions, higher specificity, and reduced environmental impact.[1][2]

The enzymatic conversion of CPC to 7-ACA can be achieved through two primary pathways:

-

Two-Step Enzymatic Synthesis: This is the industrially established method and involves the sequential action of two enzymes: D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GLA).[1][2][5]

-

One-Step Enzymatic Synthesis: This method utilizes a single enzyme, cephalosporin C acylase (CCA), to directly convert CPC to 7-ACA, simplifying the process and potentially reducing costs.[1][6]

Enzymatic Conversion Pathways

Two-Step Enzymatic Synthesis

The two-step process is the most commonly employed method for industrial-scale production of 7-ACA.[1][5]

-

Step 1: Oxidative Deamination of Cephalosporin C. D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of CPC to form an unstable intermediate, α-ketoadipyl-7-aminocephalosporanic acid (keto-7-ACA). This intermediate is then oxidatively decarboxylated by hydrogen peroxide (a co-product of the DAAO reaction) to yield glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[1][5]

-

Step 2: Deacylation of GL-7-ACA. Glutaryl-7-ACA acylase (GLA) then specifically hydrolyzes the glutaryl side chain of GL-7-ACA to produce 7-ACA and glutaric acid.[2][7]

Logical Relationship of the Two-Step Enzymatic Synthesis

Caption: Workflow of the two-step enzymatic synthesis of 7-ACA from CPC.

One-Step Enzymatic Synthesis

The one-step enzymatic conversion of CPC to 7-ACA is a more recent development that offers process simplification.[3][6] This method employs a single enzyme, cephalosporin C acylase (CCA), which directly cleaves the D-α-aminoadipyl side chain from CPC to yield 7-ACA and D-α-aminoadipic acid.[1][6] While promising, the industrial application of this method has been limited by the lower activity and stability of naturally occurring CCAs.[1][6] However, research into protein engineering of CCAs is ongoing to improve their catalytic efficiency.[6]

Logical Relationship of the One-Step Enzymatic Synthesis

Caption: Workflow of the one-step enzymatic synthesis of 7-ACA from CPC.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of 7-ACA.

Table 1: Comparison of One-Step and Two-Step Enzymatic Synthesis of 7-ACA

| Parameter | Two-Step Process | One-Step Process | Reference |

| Enzymes | D-amino acid oxidase (DAAO) & Glutaryl-7-ACA acylase (GLA) | Cephalosporin C acylase (CCA) | [1] |

| Conversion Yield | >90% | Up to 30% (in vivo) | [1][2] |

| By-products | Glutaric acid, Hydrogen peroxide | D-α-aminoadipic acid | [1] |

| Industrial Scale | Implemented | Under development | [5][6] |

Table 2: Reported Yields and Conditions for 7-ACA Production

| Method | Enzyme(s) | Substrate Conc. | Temperature (°C) | pH | Conversion Yield (%) | Time (h) | Reference |

| Two-Step (Immobilized) | D-AOD and GL-acylase | Not specified | 20-25 | 8.0 | 85 (molar) | Not specified | [5] |

| Two-Step (Fed-batch) | DAAO and immobilized GLA | Not specified | Not specified | Not specified | 90.9 | 2.5 | [1] |

| One-Step (Optimized) | Cephalosporin C acylase (VAC) | 15 mM CPC | Not specified | Not specified | >98% CPC conversion | 41 | [1] |

| One-Step (in vivo) | Cephalosporin C acylase (CCA) | Endogenous CPC | 12 | 9.5 | 30 | 48 | [2] |

Experimental Protocols

Protocol for Two-Step Enzymatic Synthesis of 7-ACA using Immobilized Enzymes

This protocol is a generalized procedure based on common practices for the two-step enzymatic conversion of CPC to 7-ACA.

Materials:

-

Cephalosporin C (CPC) sodium salt

-

Immobilized D-amino acid oxidase (DAAO)

-

Immobilized Glutaryl-7-ACA acylase (GLA)

-

Potassium phosphate buffer (0.1 M, pH 8.0)

-

Catalase (optional, to decompose excess H₂O₂)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Bioreactor or stirred tank reactor with temperature and pH control

Procedure:

-

Reaction Setup (Step 1):

-

Prepare a solution of CPC in 0.1 M potassium phosphate buffer (pH 8.0) at the desired concentration (e.g., 10-30 g/L).[8]

-

Transfer the CPC solution to the bioreactor and equilibrate the temperature to 20-25°C.[5]

-

Add the immobilized DAAO to the reactor. The enzyme loading should be optimized based on the specific activity of the immobilized preparation.

-

If desired, add catalase to the reaction mixture to control the concentration of hydrogen peroxide.[7]

-

Maintain the pH at 8.0 by the controlled addition of NaOH.[5]

-

Monitor the reaction progress by HPLC, measuring the consumption of CPC and the formation of GL-7-ACA.

-

The reaction is typically complete within 2-4 hours.

-

-

Reaction Setup (Step 2):

-

Once the conversion of CPC to GL-7-ACA is complete, the immobilized DAAO can be recovered by filtration or centrifugation for reuse.

-